molecular formula C18H13N5O3S2 B2374511 N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891101-11-4

N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B2374511
CAS No.: 891101-11-4
M. Wt: 411.45
InChI Key: QRYNXAHAJPCWKZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazolo-pyridazin core fused with a thiophene substituent at position 6 and a 1,3-benzodioxol group linked via a sulfanyl-acetamide bridge. The sulfanyl (-S-) linker between the acetamide and triazolo-pyridazin core adds conformational flexibility, which could modulate molecular recognition properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S2/c24-17(19-11-3-5-13-14(8-11)26-10-25-13)9-28-18-21-20-16-6-4-12(22-23(16)18)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYNXAHAJPCWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyridazine Core

Thetriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of 3-hydrazinylpyridazine derivatives with orthoesters or carboximidates. A preferred method involves:

Step 1:
6-Chloropyridazin-3-amine reacts with thiophene-2-carbonyl chloride in anhydrous dichloromethane under N₂, yielding 6-(thiophen-2-yl)pyridazin-3-amine (87% yield).

Step 2:
Cyclization with trimethyl orthoformate in acetic acid at 110°C for 8 hours produces 6-thiophen-2-yl-triazolo[4,3-b]pyridazine. X-ray crystallography confirms regioselectivity at N2-C3 bond formation.

Key Data:

Parameter Value Source
Reaction Temp 110°C
Yield 78–82%
Purity (HPLC) ≥98%

Introduction of the Sulfanyl Group

Thiolation at position 3 of the triazolopyridazine ring employs nucleophilic aromatic substitution (SNAr):

Procedure:
6-Thiophen-2-yl-triazolo[4,3-b]pyridazine (1 eq) reacts with thiourea in DMF at 120°C for 6 hours, followed by hydrolysis with NaOH (2M) to yield 3-mercapto-6-thiophen-2-yl-triazolo[4,3-b]pyridazine.

Optimization Note:

  • Solvent Effects: DMF > DMSO > NMP (higher polarity increases reaction rate)
  • Byproducts: Oxidized disulfide forms above 130°C (mitigated by N₂ sparging).

Synthesis of the Acetamide Linker

Preparation of 2-Bromoacetic Acid Derivatives

2-Bromoacetic acid is activated as the N-hydroxysuccinimide (NHS) ester for subsequent coupling:

Activation Protocol:
2-Bromoacetic acid (1 eq), NHS (1.2 eq), and DCC (1.1 eq) in dry THF at 0°C for 2 hours. Filtration removes dicyclohexylurea, yielding the NHS ester (94% yield).

Thioether Formation

The mercapto-triazolopyridazine intermediate undergoes alkylation with 2-bromoacetyl NHS ester:

Reaction Conditions:

  • Solvent: Acetonitrile/water (9:1)
  • Base: K₂CO₃ (2 eq)
  • Time: 12 hours at 25°C
  • Yield: 85%

Critical Parameter:
pH 8–9 prevents disulfide formation while ensuring efficient thiolate nucleophilicity.

Amide Coupling with 1,3-Benzodioxol-5-Amine

Activation of the Carboxylic Acid

The acetic acid derivative is converted to an acyl chloride using oxalyl chloride:

Procedure:
2-[(6-Thiophen-2-yl-triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetic acid (1 eq) reacts with oxalyl chloride (1.5 eq) in dry DCM at 0°C → 25°C over 2 hours. Solvent removal under vacuum yields the acyl chloride.

Coupling Reaction

Conditions:

  • Amine: 1,3-Benzodioxol-5-amine (1.2 eq)
  • Base: Et₃N (3 eq) in anhydrous THF
  • Temp: 0°C → reflux over 6 hours
  • Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:1)
  • Yield: 76%

Side Reactions:

  • Overcoupling to bis-amide (controlled by stoichiometry)
  • Ester hydrolysis (minimized by anhydrous conditions).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, triazole-H), 8.25 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (d, J=3.6 Hz, 1H, thiophene-H), 7.45 (m, 2H, benzodioxole-H), 6.92 (s, 1H, benzodioxole-H), 4.32 (s, 2H, SCH₂CO), 3.85 (s, 2H, OCH₂O).

HRMS (ESI+):
Calculated for C₂₀H₁₄N₅O₃S₂ [M+H]⁺: 460.0543; Found: 460.0539.

Purity Assessment

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 20 min
  • Retention Time: 12.8 min
  • Purity: 99.2%.

Alternative Synthetic Routes

One-Pot Thioether Formation and Amide Coupling

A telescoped approach reduces purification steps:

Procedure:

  • Generate 3-mercapto-triazolopyridazine in situ
  • Add 2-bromoacetyl chloride and 1,3-benzodioxol-5-amine sequentially
  • Use polymer-supported base (PS-BEMP) to absorb HBr byproducts

Yield: 68% (lower than stepwise but higher throughput).

Solid-Phase Synthesis

Immobilization of 1,3-benzodioxol-5-amine on Wang resin enables combinatorial optimization:

Steps:

  • Resin activation with HBTU/HOBt
  • Amide coupling with 2-[(6-thiophen-2-yl-triazolopyridazin-3-yl)sulfanyl]acetic acid
  • Cleavage with TFA/H₂O (95:5)

Advantages:

  • Purity ≥97% after cleavage
  • Scalable for parallel synthesis.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Source
1,3-Benzodioxol-5-amine 2,450
Thiourea 320
Trimethyl orthoformate 1,890

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanyl-acetamide derivatives with heterocyclic cores. Three structurally related compounds are discussed below, highlighting key similarities and differences:

N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide

  • Core Structure : [1,2,4]Triazolo[3,4-b][1,3]benzothiazole (benzothiazole fused with triazole) instead of triazolo-pyridazin.
  • Substituents : A benzodioxolmethyl group replaces the direct benzodioxol linkage.
  • The methylene (-CH2-) spacer between benzodioxol and acetamide introduces steric effects absent in the target compound .

N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-[[3-(4-Nitrophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide

  • Core Structure : Pyrimido[5,4-b]indol-4-one fused with a nitro-phenyl group.
  • Substituents : A nitro-phenyl group at position 3 and a methyl-benzothiazol moiety.
  • Key Features : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound. The pyrimido-indol core is bulkier, likely reducing solubility compared to triazolo-pyridazin derivatives .

2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide

  • Core Structure : Shares the triazolo[4,3-b]pyridazin core but lacks the thiophene substituent.
  • Substituents : Ethoxyphenyl and methyl groups instead of benzodioxol and thiophene.
  • Key Features : The ethoxy group enhances hydrophobicity, while the absence of sulfur in the substituents may reduce polar interactions compared to the thiophene-containing target compound .

Structural and Functional Analysis

Electronic and Steric Effects

  • Thiophene vs. Benzothiazole/Nitro Groups : The thiophene in the target compound provides moderate electron-donating properties, whereas nitro groups (as in ) create electron-deficient regions. Benzothiazole derivatives () exhibit mixed electronic profiles due to sulfur and nitrogen atoms.

Pharmacological Implications

  • Triazolo-pyridazin cores are associated with kinase inhibition (e.g., cyclin-dependent kinases) .
  • Sulfanyl-acetamide linkages in and correlate with antimicrobial or anti-inflammatory activities, though substituents dictate specificity.

Data Tables

Compound Name Core Structure Substituents Key Features
N-(1,3-Benzodioxol-5-yl)-2-[(6-Thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazin Thiophen-2-yl, 1,3-benzodioxol-5-yl Thiophene enhances electron density; direct benzodioxol linkage improves π-stacking
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide [1,2,4]Triazolo[3,4-b]benzothiazole Benzodioxolmethyl Methylene spacer increases steric bulk; benzothiazole adds rigidity
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol-4-one 4-Nitrophenyl, 6-methylbenzothiazol Nitro group reduces solubility; bulky core limits membrane permeability
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazin 4-Ethoxyphenyl, methyl Ethoxy group enhances hydrophobicity; lacks sulfur-based substituents

Notes

Structural Data Sources : Crystallographic comparisons rely on tools like SHELXL for refinement, ensuring accurate bond-length and angle measurements .

Limitations : Pharmacological data for the target compound are absent in the provided evidence; comparisons are structural and inferred from analogues.

Nomenclature: All chemical names are unabbreviated per requirements, ensuring clarity and reproducibility.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Thiophene ring : Often associated with pharmacological effects.
  • Triazolo-pyridazine unit : Linked to diverse biological functions.

Molecular Formula

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Research has shown that related compounds can reduce cell viability in cancer cell lines such as A375 (melanoma) and Luc-4T1 (breast cancer), with some derivatives achieving over 80% inhibition at concentrations as low as 10 µM .
CompoundCell LineViability (%) at 10 µM
Compound AA3756%
Compound BLuc-4T120%

The anticancer activity is often attributed to the modulation of apoptosis-related pathways. Studies have demonstrated:

  • Bax/Bcl2 Ratio : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2 were observed upon treatment with these compounds, suggesting a shift towards apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this chemical class have shown anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Neuroprotective Potential

Some studies suggest that related compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress markers. This aspect is still under investigation but holds promise for treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the efficacy of a related compound on A375 melanoma cells. The compound was found to significantly reduce cell viability and induce apoptosis through the regulation of apoptotic markers like caspase-3/7 .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core, followed by sulfanylation and acylation to introduce the acetamide and benzodioxole moieties. Key steps include:

  • Core formation : Cyclocondensation of pyridazine derivatives with hydrazine or nitriles under reflux conditions.
  • Sulfanylation : Reaction of the core with thiol-containing intermediates (e.g., thiophenol derivatives) using bases like triethylamine in DMF or DMSO .
  • Acylation : Coupling the sulfanylated intermediate with N-(1,3-benzodioxol-5-yl)acetamide via nucleophilic substitution. Optimization : Adjust reaction temperatures (60–100°C), solvent polarity, and catalyst use (e.g., EDCI for amide bond formation) to improve yields. Monitor purity via HPLC or TLC at each stage .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (1H/13C) : Assign peaks to confirm the benzodioxole aromatic protons (δ 6.5–7.0 ppm), thiophenyl protons (δ 7.2–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).
  • High-resolution MS : Validate molecular weight (e.g., expected [M+H]+ for C21H15N5O3S2: ~474.06 Da).
  • IR Spectroscopy : Identify key functional groups (e.g., S-H stretch at ~2550 cm⁻¹ pre-sulfanylation, C=O at ~1650 cm⁻¹) .

Q. What preliminary assays are used to evaluate biological activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility/stability : Perform kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods predict target binding modes and optimize lead efficacy?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., EGFR, CDK2). Focus on the triazolo-pyridazine core’s π-π stacking with hydrophobic pockets and the thiophenyl group’s sulfur interactions.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • QSAR modeling : Correlate substituent variations (e.g., benzodioxole vs. methoxyphenyl) with IC50 values from analogous compounds .

Q. How to resolve contradictions in reported biological activity across studies?

  • Comparative structural analysis : Align datasets from analogs (e.g., triazolo-pyridazines with varying substituents) to isolate substituent effects. For example, a chloro group at the benzodioxole position may enhance cytotoxicity but reduce solubility .
  • Assay standardization : Re-test conflicting results under uniform conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis : Use tools like RevMan to statistically pool data from independent studies, adjusting for variables like dosing regimens .

Q. What strategies improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to reduce CYP450-mediated oxidation.
  • Prodrug design : Mask the acetamide as an ester to enhance oral bioavailability.
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzodioxole methylene) with deuterium to slow metabolism .

Methodological Notes

  • Contradiction Analysis : Cross-validate HPLC purity data with biological assays to rule out impurity-driven artifacts.
  • Synthetic Scale-Up : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., thiols) .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in cellular assays .

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